(5S)-1-Boc-5-trifluoromethyl-D-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-1-Boc-5-trifluoromethyl-D-proline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a trifluoromethyl group and a Boc (tert-butoxycarbonyl) protecting group. These modifications enhance its stability and reactivity, making it valuable in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-1-Boc-5-trifluoromethyl-D-proline typically involves the following steps:
Starting Material: The synthesis begins with D-proline.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Protection with Boc Group: The Boc group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors, and employing efficient purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5S)-1-Boc-5-trifluoromethyl-D-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(5S)-1-Boc-5-trifluoromethyl-D-proline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (5S)-1-Boc-5-trifluoromethyl-D-proline exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, while the Boc group protects the molecule during chemical reactions. The compound can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site.
Comparison with Similar Compounds
Similar Compounds
(5S)-1-Boc-5-methyl-D-proline: Similar structure but with a methyl group instead of a trifluoromethyl group.
(5S)-1-Boc-5-ethyl-D-proline: Contains an ethyl group in place of the trifluoromethyl group.
(5S)-1-Boc-5-phenyl-D-proline: Features a phenyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (5S)-1-Boc-5-trifluoromethyl-D-proline imparts unique properties such as increased lipophilicity and metabolic stability, making it more effective in certain applications compared to its analogs.
Properties
IUPAC Name |
(2R,5S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-6(8(16)17)4-5-7(15)11(12,13)14/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWYRHWSBFSGNX-RQJHMYQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CC[C@H]1C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.